molecular formula C9H12N2O2S B8508040 N,N-Dimethyl-N'-benzylidenesulfamide

N,N-Dimethyl-N'-benzylidenesulfamide

Cat. No.: B8508040
M. Wt: 212.27 g/mol
InChI Key: SKTVROAOAOKXON-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N'-benzylidenesulfamide is a sulfamide derivative characterized by a central sulfur atom bonded to two dimethylamino groups and a benzylidene substituent. These compounds share a core sulfamide scaffold (N–S(O₂)–N) with variations in the aryl substituents, influencing their physicochemical properties and applications .

Properties

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

dimethylsulfamoyliminomethylbenzene

InChI

InChI=1S/C9H12N2O2S/c1-11(2)14(12,13)10-8-9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

SKTVROAOAOKXON-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N=CC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfamide Derivatives

The following table summarizes key structural and functional differences between N,N-Dimethyl-N'-benzylidenesulfamide and related compounds:

Compound Molecular Formula CAS No. Molecular Weight Key Substituents Primary Applications Environmental Behavior
This compound* Not explicitly provided Benzylidene (C₆H₅CH=) Hypothetical: Potential fungicide/coating additive Likely hydrolyzes to sulfamide derivatives
N,N-Dimethyl-N'-phenylsulfamide (DMSA) C₈H₁₂N₂O₂S 4710-17-2 200.26 Phenyl (C₆H₅) Biocide metabolite, environmental marker Detected in surface waters; hydrolytically stable
N,N-Dimethyl-N'-p-tolylsulfamide (DMST) C₉H₁₄N₂O₂S 66840-71-9† 214.29 p-Tolyl (C₆H₄CH₃) Hydrolysis product of tolylfluanid Rapid hydrolysis in water (≤24 hrs)
Dichlofluanid C₉H₁₁Cl₂FN₂O₂S₂ 1085-98-9 333.24 Phenyl + Cl₂FCH₂S– Wood preservative, antifouling agent Hydrolyzes to DMSA; persistent in marine systems
Tolylfluanid C₁₀H₁₃Cl₂FN₂O₂S₂ 731-27-1 347.26 p-Tolyl + Cl₂FCH₂S– Antifungal coating additive Hydrolyzes to DMST; high aquatic toxicity

*Note: Data for this compound are inferred from structural analogs. †CAS for unlabelled DMST; deuterated form (DMST-d7) is 515172-77-7 .

Structural and Functional Insights

  • Chlorinated derivatives (dichlofluanid, tolylfluanid) exhibit higher antifungal activity due to the –S–C(Cl₂)F moiety, which disrupts fungal enzyme systems .
  • Environmental Stability :

    • DMSA and DMST are hydrolysis products of dichlofluanid and tolylfluanid, respectively, with half-lives <24 hours in coastal waters .
    • Chlorinated parent compounds (e.g., dichlofluanid) persist longer in marine environments, raising ecological concerns .

Key Research Findings

Hydrolysis Pathways :

  • Tolylfluanid and dichlofluanid hydrolyze completely to DMST and DMSA, respectively, in ≤24 hours under natural aquatic conditions .
  • Hydrolysis rates are pH-dependent, with faster degradation in alkaline environments.

Toxicity Profiles: DMSA exhibits lower acute toxicity (LC₅₀ >100 mg/L in fish) compared to its parent compound, tolylfluanid (LC₅₀ ~1 mg/L) .

Analytical Detection :

  • DMSA is quantified in water samples via LC-MS/MS at detection limits of 0.1 µg/L, highlighting its prevalence in contaminated sites .

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